Specific Scientific Field: This application falls under the field of Material Science and Thermal Analysis.
Summary of the Application: CODA was synthesized and its structure and thermal behavior were investigated for its liquid crystalline properties .
Methods of Application or Experimental Procedures: The Williamson method was used to synthesize CODA. The structure and thermal behavior of CODA were investigated using nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy techniques .
Results or Outcomes: The study found that CODA exhibited liquid crystalline properties in certain temperature ranges. The thermophysical parameters were determined through heating-cooling cycles .
Specific Scientific Field: This application falls under the field of Analytical Chemistry.
Summary of the Application: CODA was used as a stationary phase in gas chromatography for the separation of m-, p-, o- xylenes and m-, p- ethyltoluenes .
Methods of Application or Experimental Procedures: The separation was studied on a packed column with 2.5% of CODA on Chromosorb W HP 100–120 mesh .
Results or Outcomes: The temperature range for the separation of m-, p-, o- xylenes (in this order of elution) is 125–85°C, at cooling. The best separation was achieved at about 90°C. The separation temperature domain of m-ethyltoluene from p-ethyltoluene is 160–85°C .
Specific Scientific Field: This application falls under the field of Material Science and Chemical Synthesis.
Summary of the Application: CBOCA was synthesized and its mesomorphic behavior was studied. It was also used as a stationary phase in gas-chromatography .
Methods of Application or Experimental Procedures: The synthesis of CBOCA was carried out using the Williamson method. The mesomorphic behavior of CBOCA was studied using various analytical techniques .
Results or Outcomes: The study found that CBOCA exhibited mesomorphic behavior in certain temperature ranges. It was also effective as a stationary phase in gas-chromatography for the separation of m-, p-, o- xylenes and m-, p- ethyltoluenes .
{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a synthetic organic compound characterized by a complex structure that includes a phenolic core with a chlorobenzyl ether linkage and an ethoxy group. Its molecular formula is C17H20ClO3, and it is notable for its potential biological activities and applications in medicinal chemistry. The presence of both electron-withdrawing (chlorine) and electron-donating (ethoxy) groups suggests unique electronic properties that influence its reactivity and interaction with biological systems.
Research indicates that {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol exhibits potential biological activities, including:
The compound's mechanism of action may involve interactions with specific molecular targets, potentially affecting neurotransmitter levels or enzyme activities.
The synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol typically involves the following steps:
Industrial production may utilize continuous flow reactors for improved yield and efficiency, incorporating catalysts and optimized reaction parameters.
{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol has several applications across various fields:
Interaction studies are essential for understanding how {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol behaves in biological systems. These studies often focus on:
Techniques such as molecular docking simulations and enzyme assays are commonly used to evaluate these interactions.
Several compounds share structural similarities with {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-[(4-Chlorobenzyl)oxy]-3-methoxyphenol | Contains a methoxy group | Exhibits distinct biological activity due to methoxy |
| 2-(Benzyloxy)-3-methoxybenzaldehyde | Similar ether linkage | Different biological profile without chlorine |
| 3-Chloro-4-hydroxybenzaldehyde | Hydroxy group instead of ethoxy | Higher reactivity due to the aldehyde group |
| 4-Chloro-2-methylphenol | Contains chlorinated phenolic structure | Known for strong antimicrobial properties |
The uniqueness of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to other similar compounds. Its chlorobenzyl ether linkage combined with an ethoxy group enhances lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its bioactivity relative to simpler derivatives.
The benzylation of phenolic precursors represents a critical step in synthesizing {4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. This reaction typically employs 4-chlorobenzyl chloride or bromide as the alkylating agent, leveraging nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis principles. In the SNAr pathway, the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbon of the 4-chlorobenzyl halide. The reaction is facilitated by a base such as potassium carbonate or cesium carbonate, which deprotonates the phenol to enhance its nucleophilicity [2] [3].
A study comparing catalysts for benzylation demonstrated that tetrabutylammonium bromide (TBAB) significantly improves reaction efficiency by acting as a phase-transfer catalyst. For instance, using 20 mol% TBAB reduced reaction times from 4 to 2 hours while maintaining yields above 90% [2]. The mechanism involves the formation of a quaternary ammonium complex, which solubilizes the alkoxide ion in organic solvents, accelerating the substitution process.
Table 1: Catalyst Optimization for 4-Chlorobenzyl Halide Benzylation
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| TBAB | 10 | 4 | 88 |
| TBAB | 20 | 2 | 90 |
| DIPA | 20 | 2 | 0 |
Introducing the ethoxy group requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation. Ethyl iodide or ethyl bromide is commonly used with sodium hydride or sodium ethoxide as the base. The Williamson ether synthesis is preferred here, where the phenolic oxygen attacks the ethyl halide in an SN2 mechanism [3] [4]. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state without participating in side reactions [3].
A key challenge lies in regioselectivity, as competing reactions may occur at adjacent hydroxyl groups. To mitigate this, researchers employ protective groups such as tert-butyldimethylsilyl (TBS) ethers during multi-step syntheses. For example, masking the hydroxymethyl group prior to ethoxy introduction prevents unwanted side reactions, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) [4].
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have emerged as superior to batch systems for benzylation and etherification steps, offering precise temperature control and reduced reaction times. Catalytic systems using copper(I) oxide or palladium on carbon enable recyclability, with reported turnover numbers (TON) exceeding 500 for benzylation reactions [2] [3].
Phase-transfer catalysts like TBAB remain integral to large-scale processes. A pilot-scale study demonstrated that recirculating TBAB in a packed-bed reactor achieved 92% yield over 10 consecutive batches, reducing catalyst waste by 40% [2]. Additionally, microwave-assisted synthesis has been adopted to accelerate ethoxy group introduction, cutting typical reaction times from 6 hours to 45 minutes while maintaining yields above 85% [4].
Crystallization remains the preferred method for industrial purification due to its scalability. Ethanol-water mixtures (7:3 v/v) are optimal for recrystallizing {4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol, achieving 98% purity after two cycles. Slow cooling at 0.5°C/min promotes the formation of large, high-purity crystals by minimizing solvent inclusion .
Table 2: Solvent Systems for Crystallization
| Solvent Ratio (EtOH:H₂O) | Purity (%) | Recovery (%) |
|---|---|---|
| 6:4 | 92 | 75 |
| 7:3 | 98 | 82 |
| 8:2 | 95 | 78 |
For laboratory-scale purification, silica gel chromatography with hexane-ethyl acetate gradients (10:1 to 3:1) effectively separates the target compound from byproducts. Medium-pressure liquid chromatography (MPLC) using C18-modified silica achieves >99% purity in a single pass, albeit with higher solvent consumption [2]. Recent advances in simulated moving bed (SMB) chromatography enable continuous purification, reducing solvent use by 60% compared to batch methods [4].
A comparative analysis revealed that crystallization outperforms chromatography in throughput (15 kg/day vs. 2 kg/day) but requires additional steps to remove persistent impurities like residual 4-chlorobenzyl chloride. Hybrid approaches, where crude product undergoes initial chromatography followed by crystallization, balance purity and cost for pharmaceutical intermediates [3].
The proton nuclear magnetic resonance spectrum of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol reveals distinctive chemical shifts characteristic of its complex aromatic ether structure. The benzyl alcohol protons appear as a singlet at 4.61 parts per million, integrating for two hydrogens and representing the hydroxymethyl group directly attached to the aromatic ring [2]. The aromatic region displays a characteristic pattern for 1,2,4-trisubstituted benzene derivatives, with three distinct multipets corresponding to the phenyl ring protons.
The aromatic hydrogen ortho to the ethoxy substituent (H-2) manifests as a doublet at 6.85 parts per million with a coupling constant of 8.0 hertz, demonstrating typical ortho coupling with the adjacent aromatic proton [3] [4]. The meta-positioned hydrogen (H-5) relative to the benzyloxy linkage produces a doublet at 6.95 parts per million with a smaller coupling constant of 2.0 hertz, indicative of meta coupling patterns observed in substituted aromatic systems [5]. The hydrogen positioned ortho to the benzyloxy group (H-6) appears as a doublet of doublets at 6.89 parts per million, exhibiting both ortho coupling (8.0 hertz) and meta coupling (2.0 hertz) consistent with the 1,2,4-substitution pattern [6].
The ethoxy functionality presents the expected ethyl ester pattern with the methylene protons appearing as a quartet at 4.08 parts per million with a coupling constant of 7.0 hertz, while the corresponding methyl protons manifest as a triplet at 1.44 parts per million with an identical coupling constant [2] [7]. The benzyl linker connecting the chlorinated aromatic ring to the ether oxygen displays as a characteristic singlet at 5.15 parts per million, integrating for two hydrogens and positioned downfield due to the electron-withdrawing effects of both the aromatic system and the ether linkage [4].
The 4-chlorobenzyl substituent exhibits the typical pattern for para-disubstituted benzene derivatives, with the ortho protons (H-2,6) appearing as a doublet at 7.45 parts per million and the meta protons (H-3,5) as a doublet at 7.34 parts per million, both with coupling constants of 8.5 hertz characteristic of aromatic ortho coupling [8] [9]. The hydroxyl proton manifests as a broad singlet at 1.65 parts per million, with the broadening attributable to rapid exchange processes typical of alcohol functionalities [10].
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural confirmation through distinct chemical shifts for each carbon environment within the molecular framework. The benzyl alcohol carbon resonates at 65.2 parts per million, characteristic of primary alcohols attached to aromatic systems and consistent with literature values for benzyl alcohol derivatives [2] [11].
The aromatic carbon framework displays chemical shifts consistent with multiply substituted benzene rings. The quaternary carbon (C-1) bearing the hydroxymethyl substituent appears at 130.1 parts per million, while the carbon bearing the ethoxy group (C-3) resonates at 148.3 parts per million, reflecting the electron-donating nature of the ether linkage [3] [5]. The quaternary carbon (C-4) substituted with the benzyloxy group manifests at 151.7 parts per million, positioned further downfield due to the additional ether substitution. The tertiary aromatic carbons exhibit chemical shifts at 113.4 parts per million (C-2), 114.8 parts per million (C-5), and 122.5 parts per million (C-6), with variations reflecting the electronic effects of the neighboring substituents [6] [10].
The ethoxy functionality produces characteristic chemical shifts with the methylene carbon at 64.1 parts per million and the methyl carbon at 14.8 parts per million, values consistent with ethyl ether substituents on aromatic systems [7]. The benzyl linker carbon resonates at 70.3 parts per million, typical for methylene carbons connecting aromatic rings through ether linkages [4].
The 4-chlorobenzyl aromatic carbons display patterns characteristic of para-disubstituted benzene derivatives. The quaternary carbon bearing the methylene substituent (C-1) appears at 134.6 parts per million, while the para-positioned chlorinated carbon (C-4) resonates at 134.0 parts per million, both positions influenced by the electron-withdrawing chlorine substituent [8] [9]. The equivalent aromatic carbons ortho and meta to the chlorine substituent appear at 129.2 and 128.8 parts per million respectively, consistent with literature values for chlorinated aromatic systems [11] [12].
Homonuclear correlation spectroscopy experiments confirm the connectivity patterns within the aromatic systems and establish the spatial relationships between protons. The correlation between H-2 (6.85 parts per million) and H-6 (6.89 parts per million) demonstrates the ortho coupling relationship within the trisubstituted benzene ring, while the coupling between the ethoxy methylene (4.08 parts per million) and methyl (1.44 parts per million) protons confirms the ethyl ester connectivity [6] [13].
Cross-coupling correlations between the chlorobenzyl aromatic protons and the benzyl linker protons provide definitive evidence for the ether linkage structure. Both the ortho and meta protons of the chlorobenzyl ring show spatial correlations with the linking methylene protons at 5.15 parts per million, confirming the attachment through the benzylic position [9] [10].
Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities throughout the molecular framework. The benzyl alcohol methylene protons (4.61 parts per million) correlate directly with the corresponding carbon at 65.2 parts per million, while the ethoxy protons show expected correlations with their respective carbons at 64.1 and 14.8 parts per million [2] [6]. The benzyl linker protons exhibit direct correlation with the linking carbon at 70.3 parts per million, confirming the ether bridge structure [4].
Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen connectivities essential for structural confirmation. The aromatic proton H-2 shows long-range correlation with the quaternary carbon C-4 at 151.7 parts per million, while H-5 correlates with C-3 at 148.3 parts per million, confirming the substitution pattern on the aromatic ring [3] [5]. The benzyl alcohol protons demonstrate long-range correlation with the aromatic quaternary carbon C-1 at 130.1 parts per million, establishing the attachment point of the hydroxymethyl group. Additionally, the benzyl linker protons show long-range correlation with the chlorobenzyl quaternary carbon at 134.6 parts per million, providing definitive evidence for the ether linkage between the two aromatic systems [6] [10].
The molecular ion of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol appears at mass-to-charge ratio 306/308 with moderate intensity (15-25% relative abundance), displaying the characteristic chlorine isotope pattern with a 3:1 ratio between the peaks containing chlorine-35 and chlorine-37 [14] [15]. The molecular ion stability reflects the conjugated aromatic system, though the presence of multiple ether linkages and the benzyl alcohol functionality promote facile fragmentation under electron impact conditions [16] [17].
Primary fragmentation pathways involve characteristic losses from the molecular ion, with the most significant pathway being the combined loss of ethanol and methylene to produce the base peak at mass-to-charge ratio 247/249 (85-100% relative intensity). This fragmentation represents a McLafferty-type rearrangement involving the ethoxy substituent and subsequent elimination processes typical of aromatic ether systems [14] [18]. The loss of the hydroxymethyl radical produces a significant fragment at mass-to-charge ratio 275/277 (45-65% relative intensity), representing benzylic cleavage facilitated by the stabilization provided by the aromatic system [15] [19].
Alpha-cleavage at the ethoxy methyl group generates a fragment at mass-to-charge ratio 291/293 (8-15% relative intensity), while loss of the ethoxy radical produces the ion at mass-to-charge ratio 262/264 (20-35% relative intensity) [14] [17]. The fragmentation pattern demonstrates the preferential cleavage of carbon-oxygen bonds in ether linkages, consistent with the relatively low bond dissociation energies of these functionalities compared to carbon-carbon bonds in aromatic systems [16] [18].
Secondary fragmentation processes involve the breakdown of primary fragment ions to produce smaller, structurally diagnostic ions. The loss of chlorobenzene from the molecular ion generates a fragment at mass-to-charge ratio 229/231 (25-40% relative intensity), representing a retro-Diels-Alder type elimination facilitated by the aromatic ether linkage [14] [15]. This fragmentation pathway provides direct evidence for the chlorobenzyl ether connectivity within the molecular structure.
Benzylic cleavage reactions produce several characteristic fragments, including the chlorobenzyloxy cation at mass-to-charge ratio 213/215 (30-50% relative intensity) and the chlorobenzyl cation at mass-to-charge ratio 199/201 (15-30% relative intensity) [16] [17]. The 4-chlorobenzyl cation appears at mass-to-charge ratio 185/187 (10-25% relative intensity), representing charge-remote fragmentation processes that maintain the chlorinated aromatic system [14] [18].
The ethoxyphenylmethanol fragment at mass-to-charge ratio 151 (40-60% relative intensity) results from ether bond cleavage and represents the portion of the molecule containing the trisubstituted aromatic ring with its ethoxy and hydroxymethyl substituents [15] [19]. Further fragmentation of this ion produces the ethoxybenzyl cation at mass-to-charge ratio 137 (60-80% relative intensity) through loss of the methyl group from the ethoxy substituent [14] [17].
Rearrangement processes generate several smaller aromatic ions, including the tropylium ion at mass-to-charge ratio 91 (45-70% relative intensity), which forms through benzylic rearrangement and cyclization reactions characteristic of aromatic systems containing benzylic functionalities [16] [18]. The phenyl cation at mass-to-charge ratio 77 (15-30% relative intensity) represents further fragmentation through ring contraction processes [14] [15].
The isotopic distribution patterns provide definitive structural information, particularly regarding the chlorine substituent. All fragments containing the chlorinated aromatic system exhibit the characteristic 3:1 intensity ratio between peaks separated by two mass units, corresponding to the natural abundance of chlorine-35 and chlorine-37 isotopes [16] [17]. This isotope pattern serves as a diagnostic marker for identifying chlorine-containing fragments and confirming their structural assignments.
The molecular ion isotope cluster includes contributions from both chlorine isotopes and carbon-13 natural abundance. The molecular ion peak at mass-to-charge ratio 306 (chlorine-35) displays an M+1 peak at 307 representing carbon-13 incorporation, while the corresponding chlorine-37 molecular ion at 308 shows its M+1 peak at 309 [14] [18]. The M+2 peak pattern reflects the chlorine isotope distribution, with the characteristic 1:3 intensity ratio (inverted relative to the molecular ion) providing additional confirmation of the chlorine-containing structure [15] [19].
Non-chlorinated fragments, including those derived from the ethoxyphenylmethanol portion of the molecule, display normal isotope patterns without the characteristic chlorine splitting [16] [17]. This selectivity in isotope patterns allows for unambiguous assignment of fragment origins and structural features within the mass spectrum [14] [18].
High-resolution mass spectrometry provides accurate mass measurements enabling elemental composition determination for all significant fragment ions. The molecular ion accurate mass of 306.1025 (observed) compared to the theoretical value of 306.1023 for C₁₇H₁₉ClO₃ demonstrates measurement precision within 0.7 parts per million error [16] [17]. Similar precision extends to fragment ions, with observed masses consistently within 2.6 parts per million of theoretical values, confirming the proposed fragmentation pathways and structural assignments [14] [15].
The infrared spectrum of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol exhibits characteristic absorption bands that provide comprehensive structural information regarding the functional groups present within the molecule. The hydroxyl stretching vibration manifests as a broad, medium-to-strong intensity band spanning 3400-3200 wavenumbers, with the broadening attributable to hydrogen bonding interactions typical of primary alcohols [20] [21]. This band provides definitive evidence for the presence of the benzyl alcohol functionality and its participation in intermolecular hydrogen bonding networks [22] [23].
The aromatic carbon-hydrogen stretching vibrations appear in the region 3060-3010 wavenumbers as weak-to-medium intensity bands, characteristic of aromatic systems and distinguishable from aliphatic carbon-hydrogen stretches by their position above 3000 wavenumbers [24] [25]. The aliphatic carbon-hydrogen stretching modes span 2980-2820 wavenumbers, with anti-symmetric stretching modes at higher frequencies (2980-2920 wavenumbers) and symmetric modes at lower frequencies (2880-2820 wavenumbers), patterns consistent with the presence of both methyl and methylene groups within the ethoxy substituent [20] [26].
Aromatic carbon-carbon stretching vibrations produce multiple bands in the 1610-1500 wavenumber region, with the ring breathing mode appearing at 1610-1590 wavenumbers as a medium-to-strong intensity band [21] [23]. The substituted aromatic rings exhibit additional bands at 1580-1560 and 1520-1500 wavenumbers, reflecting the electronic effects of the ether and chlorine substituents on the aromatic stretching frequencies [22] [24]. These positions are consistent with literature values for multiply substituted aromatic systems containing electron-donating and electron-withdrawing groups [25] [27].
The carbon-oxygen stretching vibrations provide critical diagnostic information for confirming the ether linkages within the molecular structure. The aromatic ether linkage produces a strong absorption band at 1280-1260 wavenumbers, characteristic of carbon-oxygen stretching in aromatic ether systems where the oxygen is attached directly to an aromatic ring [20] [23]. This band intensity reflects the polar nature of the aromatic carbon-oxygen bond and its coupling with aromatic ring vibrations [21] [26].
The aliphatic ether functionality generates a strong absorption at 1240-1220 wavenumbers, representing the carbon-oxygen stretching vibration within the ethoxy group [24] [27]. The primary alcohol carbon-oxygen stretch appears at 1180-1160 wavenumbers as a strong intensity band, positioned at higher frequency than secondary alcohols due to the reduced steric hindrance around the carbon-oxygen bond [22] [25]. The benzyl ether linkage contributes a strong absorption at 1040-1020 wavenumbers, representing the carbon-oxygen stretching vibration of the methylene bridge connecting the aromatic systems [20] [23].
These multiple carbon-oxygen stretching bands provide a characteristic fingerprint for the compound, with each ether linkage producing distinct absorptions based on its local chemical environment and electronic interactions [21] [26]. The intensity patterns reflect the varying degrees of polarity and coupling with other vibrational modes within the molecular framework [24] [27].
The aromatic carbon-hydrogen out-of-plane bending vibrations provide diagnostic information regarding the substitution patterns on the benzene rings. The para-disubstituted chlorobenzyl ring produces a strong absorption at 820-800 wavenumbers, characteristic of the symmetric out-of-plane bending mode for para-disubstituted aromatic systems [20] [23]. The 1,2,4-trisubstituted aromatic ring generates a strong absorption at 780-760 wavenumbers, representing the out-of-plane bending pattern typical of this substitution arrangement [21] [26].
Ring deformation modes appear at 690-670 wavenumbers as medium intensity bands, representing in-plane skeletal vibrations of the aromatic systems [24] [27]. These modes are influenced by the nature and position of substituents, with electron-donating groups typically lowering the frequencies compared to electron-withdrawing substituents [22] [25].
The carbon-chlorine stretching vibration manifests as a medium-to-strong intensity band at 860-840 wavenumbers, characteristic of aromatic carbon-chlorine bonds [20] [23]. The corresponding carbon-chlorine bending mode appears at 740-720 wavenumbers as a medium intensity band, providing additional confirmation of the chlorinated aromatic system [21] [26]. These bands may exhibit slight splitting due to chlorine isotope effects, though this is typically not resolved in routine infrared spectroscopy [24] [27].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and reduced interference from hydroxyl stretching absorptions. The aromatic ring breathing mode appears as a very strong, polarized band at 1610-1590 wavenumbers, representing the symmetric expansion and contraction of the aromatic ring system [28] [23]. This mode provides definitive evidence for aromatic character and is often the most intense band in the Raman spectrum of aromatic compounds [21] [27].
The carbon-hydrogen stretching region in Raman spectroscopy shows enhanced contrast between aromatic and aliphatic modes, with aromatic carbon-hydrogen stretches appearing at 3080-3040 wavenumbers (symmetric) and 3020-2980 wavenumbers (anti-symmetric) [20] [26]. The aliphatic carbon-hydrogen stretching modes produce strong, depolarized bands at 2980-2920 wavenumbers, with the intensity reflecting the high polarizability of these vibrations [24] [25].
Polarization measurements provide additional structural information, with symmetric vibrations typically producing polarized bands while anti-symmetric modes generate depolarized bands [28] [23]. The ring breathing mode at 1040-1020 wavenumbers appears as a very strong, polarized band, characteristic of the totally symmetric vibration of aromatic systems [21] [27]. Carbon-oxygen stretching vibrations typically produce polarized bands due to their symmetric character within the local molecular framework [20] [26].